molecular formula C14H15ClN2O3S2 B264236 1-{[1-(3-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}acetone

1-{[1-(3-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}acetone

Cat. No. B264236
M. Wt: 358.9 g/mol
InChI Key: RHHHLSPBWXEBRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1-(3-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}acetone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 1-{[1-(3-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}acetone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
1-{[1-(3-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}acetone has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to reduce cell viability and induce apoptosis. In plant cells, it has been found to inhibit the growth of fungi and bacteria. In material science, it has been studied for its ability to form stable complexes with metal ions and for its potential as a precursor for the synthesis of metal-organic frameworks.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{[1-(3-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}acetone in lab experiments is its potential as a versatile tool for various applications, including medicine, agriculture, and material science. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its potential applications.

Future Directions

There are several future directions for the study of 1-{[1-(3-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}acetone. In medicine, it could be further investigated for its potential as an anticancer agent and for the development of novel cancer therapies. In agriculture, it could be studied for its ability to control plant diseases and for the development of eco-friendly pesticides. In material science, it could be explored for its potential as a precursor for the synthesis of novel materials with unique properties, such as catalytic and magnetic materials. Additionally, further research is needed to fully elucidate its mechanism of action and to optimize its synthesis method for various applications.
In conclusion, 1-{[1-(3-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}acetone is a chemical compound with significant potential for various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully elucidate its potential applications and to optimize its synthesis method for various fields.

Synthesis Methods

The synthesis method for 1-{[1-(3-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}acetone involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide, followed by cyclization with 2-bromoacetophenone. The resulting product is then subjected to oxidation with hydrogen peroxide to yield the final compound.

Scientific Research Applications

1-{[1-(3-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}acetone has shown promising results in various scientific research applications. In medicine, it has been studied for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. In agriculture, it has been investigated for its ability to control plant diseases caused by fungi and bacteria. In material science, it has been explored for its potential as a precursor for the synthesis of novel materials with unique properties.

properties

Product Name

1-{[1-(3-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}acetone

Molecular Formula

C14H15ClN2O3S2

Molecular Weight

358.9 g/mol

IUPAC Name

1-[[3-(3-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-yl]sulfanyl]propan-2-one

InChI

InChI=1S/C14H15ClN2O3S2/c1-9(18)6-21-14-16-12-7-22(19,20)8-13(12)17(14)11-4-2-3-10(15)5-11/h2-5,12-13H,6-8H2,1H3

InChI Key

RHHHLSPBWXEBRM-UHFFFAOYSA-N

SMILES

CC(=O)CSC1=NC2CS(=O)(=O)CC2N1C3=CC(=CC=C3)Cl

Canonical SMILES

CC(=O)CSC1=NC2CS(=O)(=O)CC2N1C3=CC(=CC=C3)Cl

Origin of Product

United States

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